Welcome to the BenchChem Online Store!
molecular formula C20H21N3O B8526267 5h-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-(4-propoxyphenyl)-3-(4-pyridinyl)-

5h-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-(4-propoxyphenyl)-3-(4-pyridinyl)-

Cat. No. B8526267
M. Wt: 319.4 g/mol
InChI Key: VZXYNSYHHSMOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05002941

Procedure details

A stirred solution of 1.2 g (2.7 mmoles) of 2-(4-hydroxyphenyl)-3 (4-pyridyl)-6,7-dihydro [5H]-pyrrolo[1,2-a]imidazole dihydrobromide of Example 10 in 20 ml of dry dimethylformamide cooled in an ice bath was treated with 360 mg (9.0 mmoles) of 60% sodium hydride dispersion and allowed to warm to room temperature. 450 mg (2.7 mmoles) of powdered potassium iodide was added, followed by dropwise addition of a solution of 332 mg (2.7 mmoles) of 1-propyl bromide in 2 ml of dimethylformamide. After 2 hours an additional 83 mg (0.67 mmole) of 1-propyl bromide was added followed by another 90 mg (2.25 mmoles) of 60% sodium hydride suspension, and the mixture heated to 65° C. for 2.5 hours. After stirring overnight, the mixture was poured into 10 volumes of ice water and extracted three times with ethyl acetate. The organic phase was washed with water, dried over anhydrous potassium carbonate and concentrated in vacuo. The residue was flash chromatographed on silica and the fractions eluting with 3 to 6% methanol in chloroform were combined, concentrated in vacuo, and recrystallized from ethyl acetate to afford the titled compound, mp 148.5-150° C. Anal. Calcd. for C20H21N3O: C, 75.21; H, 6.63; N, 13.16. Found: C, 4.95; H, 6.59; N, 13.17.
Name
2-(4-hydroxyphenyl)-3 (4-pyridyl)-6,7-dihydro [5H]-pyrrolo[1,2-a]imidazole dihydrobromide
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step Two
Quantity
450 mg
Type
reactant
Reaction Step Three
Quantity
332 mg
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
83 mg
Type
reactant
Reaction Step Five
Quantity
90 mg
Type
reactant
Reaction Step Six
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br.Br.[OH:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[N:11]=[C:12]3[CH2:23][CH2:22][CH2:21][N:13]3[C:14]=2[C:15]2[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=2)=[CH:6][CH:5]=1.[H-].[Na+].[I-].[K+].[CH2:28](Br)[CH2:29][CH3:30]>CN(C)C=O>[CH2:28]([O:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]2[N:11]=[C:12]3[CH2:23][CH2:22][CH2:21][N:13]3[C:14]=2[C:15]2[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=2)=[CH:8][CH:9]=1)[CH2:29][CH3:30] |f:0.1.2,3.4,5.6|

Inputs

Step One
Name
2-(4-hydroxyphenyl)-3 (4-pyridyl)-6,7-dihydro [5H]-pyrrolo[1,2-a]imidazole dihydrobromide
Quantity
1.2 g
Type
reactant
Smiles
Br.Br.OC1=CC=C(C=C1)C=1N=C2N(C1C1=CC=NC=C1)CCC2
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
360 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
450 mg
Type
reactant
Smiles
[I-].[K+]
Step Four
Name
Quantity
332 mg
Type
reactant
Smiles
C(CC)Br
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
83 mg
Type
reactant
Smiles
C(CC)Br
Step Six
Name
Quantity
90 mg
Type
reactant
Smiles
[H-].[Na+]
Step Seven
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to 65° C. for 2.5 hours
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed on silica
WASH
Type
WASH
Details
the fractions eluting with 3 to 6% methanol in chloroform
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CC)OC1=CC=C(C=C1)C=1N=C2N(C1C1=CC=NC=C1)CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.